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molecular formula C12H19N3O2 B8326839 2-(Dipropylamino)-6-methylpyrimidine-4-carboxylic acid

2-(Dipropylamino)-6-methylpyrimidine-4-carboxylic acid

Cat. No. B8326839
M. Wt: 237.30 g/mol
InChI Key: UHUCNOBRRDVVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

To methyl 2-(dipropylamino)-6-methylpyrimidine-4-carboxylate (0.450 g, 1.79 mmol) in MeOH (2 mL), water (1 mL), and THF (1 mL) was added lithium hydroxide monohydrate (0.113 g, 2.68 mmol). The mixture was stirred at room temperature for 1 h and then MeOH and THF were removed under reduced pressure. The pH of the residue was adjusted to approximately 5 and the resulting mixture was extracted with dichloromethane, dried over sodium sulfate, and concentrated to give 2-(dipropylamino)-6-methylpyrimidine-4-carboxylic acid (0.351 g) as a yellow solid.
Name
methyl 2-(dipropylamino)-6-methylpyrimidine-4-carboxylate
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.113 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:16][CH2:17][CH3:18])[C:5]1[N:10]=[C:9]([C:11]([O:13]C)=[O:12])[CH:8]=[C:7]([CH3:15])[N:6]=1)[CH2:2][CH3:3].C1COCC1.O.[OH-].[Li+]>CO.O>[CH2:16]([N:4]([CH2:1][CH2:2][CH3:3])[C:5]1[N:10]=[C:9]([C:11]([OH:13])=[O:12])[CH:8]=[C:7]([CH3:15])[N:6]=1)[CH2:17][CH3:18] |f:2.3.4|

Inputs

Step One
Name
methyl 2-(dipropylamino)-6-methylpyrimidine-4-carboxylate
Quantity
0.45 g
Type
reactant
Smiles
C(CC)N(C1=NC(=CC(=N1)C(=O)OC)C)CCC
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Name
lithium hydroxide monohydrate
Quantity
0.113 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH and THF were removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)N(C1=NC(=CC(=N1)C(=O)O)C)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.351 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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